N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide
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Overview
Description
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an aldehyde under reflux conditions in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]).
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce or replace substituents on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorinating agents like thionyl chloride, methylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound’s benzoxazole core is known for its antimicrobial, antifungal, and anticancer properties.
Pharmaceuticals: It can be used as a starting material for the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industrial Chemistry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
2-Aminobenzoxazole: A precursor in the synthesis of various benzoxazole derivatives.
5-Chloro-2-methylbenzoxazole: A similar compound with different substituents.
Uniqueness
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19ClN2O2 |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C19H19ClN2O2/c1-11(2)8-18(23)21-13-5-6-15(20)14(10-13)19-22-16-9-12(3)4-7-17(16)24-19/h4-7,9-11H,8H2,1-3H3,(H,21,23) |
InChI Key |
IWTYEAHFBRQIQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)CC(C)C)Cl |
Origin of Product |
United States |
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